R-Doxazosin
CAS No.: 70918-17-1
Cat. No.: VC21347452
Molecular Formula: C23H25N5O5
Molecular Weight: 451.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 70918-17-1 |
---|---|
Molecular Formula | C23H25N5O5 |
Molecular Weight | 451.5 g/mol |
IUPAC Name | [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone |
Standard InChI | InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/t20-/m1/s1 |
Standard InChI Key | RUZYUOTYCVRMRZ-HXUWFJFHSA-N |
Isomeric SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@H]4COC5=CC=CC=C5O4)N)OC |
SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC |
Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC |
Chemical Structure and Properties
R-Doxazosin, chemically known as [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone, is the right-handed enantiomer of doxazosin with the molecular formula C₂₃H₂₅N₅O₅ . This compound has a molecular weight of 451.5 g/mol and features a quinazoline nucleus with specific three-dimensional orientation .
The stereochemistry of R-doxazosin is defined by the R-configuration at the chiral center in the 2,3-dihydro-1,4-benzodioxin portion of the molecule. This specific spatial arrangement differentiates it from its mirror image counterpart, S-doxazosin . The three-dimensional configuration of R-doxazosin plays a crucial role in its binding affinity to receptors and its subsequent pharmacological effects.
Chemical identifiers for R-doxazosin include:
-
CAS Number: 70918-17-1
-
PubChem CID: 6604102
-
InChIKey: RUZYUOTYCVRMRZ-HXUWFJFHSA-N
-
SMILES Notation: COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@H]4COC5=CC=CC=C5O4)N)OC
Pharmacological Properties
Binding Affinity
In binding studies using human prostate tissue, R-doxazosin has demonstrated high affinity for alpha-1 adrenoceptors. Research indicates that R-doxazosin exhibits a pKi value (negative logarithm of the inhibition constant) of 8.47-8.55 at alpha-1 adrenoceptors in human prostate tissue, which is comparable to the pKi values of racemic doxazosin (8.60-8.63) and S-doxazosin (8.61-8.65) .
Interestingly, when examining alpha-2 adrenoceptor binding, R-doxazosin shows a slightly higher affinity (pKi = 6.47-6.54) compared to S-doxazosin (pKi = 5.91-5.94), indicating a 3- to 4-fold greater binding capacity to alpha-2 adrenoceptors . This difference, while modest, suggests potential variations in the pharmacological profile between the two enantiomers.
Pharmacokinetics
Plasma Protein Binding
R-Doxazosin, often referred to as (+)doxazosin in some literature, exhibits significant stereoselective plasma protein binding. Studies across multiple species (rats, dogs, and humans) have demonstrated that R-doxazosin is highly bound to plasma proteins, with binding percentages ranging from 90.9% to 95.4% .
Notably, R-doxazosin consistently shows higher protein binding capacities compared to S-doxazosin (which exhibits 89.4%-94.3% binding) across all three species examined . The difference in bound concentration between the two enantiomers becomes more pronounced as their concentrations increase, suggesting a concentration-dependent stereoselective binding mechanism .
Table 1: Plasma Protein Binding Percentages of Doxazosin Enantiomers in Different Species
Species | R-Doxazosin Binding (%) | S-Doxazosin Binding (%) |
---|---|---|
Rat | 90.9-95.4 | 89.4-94.3 |
Dog | 90.9-95.4 | 89.4-94.3 |
Human | 90.9-95.4 | 89.4-94.3 |
Note: Data compiled from study of doxazosin enantiomers across concentration range of 200-800 ng/mL .
This stereoselective binding to plasma proteins may partially explain observed differences in plasma concentrations between the enantiomers after administration of racemic doxazosin, with R-doxazosin typically showing higher plasma concentrations than S-doxazosin .
Pharmacodynamics
Effects on Blood Pressure
R-Doxazosin demonstrates potent antihypertensive effects, with studies indicating greater efficacy compared to S-doxazosin in reducing blood pressure. In animal studies, R-doxazosin consistently lowered systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP) more effectively than equivalent doses of S-doxazosin .
Table 2: Comparative Effects of Doxazosin Enantiomers on Blood Pressure Parameters
Parameter | R-Doxazosin (250 nmol/kg) | S-Doxazosin (250 nmol/kg) |
---|---|---|
SBP Reduction | 50.2% | 31.8% |
DBP Reduction | 60.6% | 41.1% |
MAP Reduction | 56.6% | 37.3% |
Data from anesthetized rat models following single-dose administration .
The ED30 values (dose producing a 30% decrease in MAP) for R-doxazosin, racemic doxazosin, and S-doxazosin were determined to be 15.6±9.4, 45.9±20.6, and 128.8±35.7 nmol/kg, respectively, with a potency ratio of 1:3:8 . This indicates that R-doxazosin is approximately 8 times more potent than S-doxazosin and about 3 times more potent than racemic doxazosin in lowering blood pressure .
Comparative Studies with S-Doxazosin
Direct comparisons between R-doxazosin and S-doxazosin have revealed several significant differences in their pharmacological profiles. These differences span binding affinities, pharmacokinetic properties, and pharmacodynamic effects, as summarized in the following table:
Table 3: Comparative Properties of R-Doxazosin and S-Doxazosin
These comparisons highlight that while both enantiomers share similar alpha-1 adrenoceptor binding properties, R-doxazosin exhibits higher alpha-2 adrenoceptor affinity, stronger plasma protein binding, substantially greater potency in lowering blood pressure, and more pronounced effects on cardiac function .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume